2-Aminobenzyl alcohol

Catalog No.
S562274
CAS No.
5344-90-1
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzyl alcohol

CAS Number

5344-90-1

Product Name

2-Aminobenzyl alcohol

IUPAC Name

(2-aminophenyl)methanol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2

InChI Key

VYFOAVADNIHPTR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CO)N

Synonyms

(2-aminophenyl)methanol, 2-aminobenzyl alcohol

Canonical SMILES

C1=CC=C(C(=C1)CO)N
  • Synthesis of Quinolines: Research has shown that 2-aminobenzyl alcohol can be oxidatively cyclised with ketones in the presence of a ruthenium catalyst and potassium hydroxide (KOH) to form quinolines. This reaction offers a modified version of the Friedlaender quinoline synthesis. Source: Sigma-Aldrich:
  • Synthesis of Ethyl 2-Hydroxymethylcarbanilate: This compound serves as an intermediate in the synthesis of various biologically active molecules. 2-Aminobenzyl alcohol plays a role as a starting material in this process. Source: Sigma-Aldrich:

Other Research Applications

Beyond its role in synthesis, 2-Aminobenzyl alcohol has been explored in other areas of scientific research:

  • Protein Chaperone Activity: Studies suggest that 2-aminobenzyl alcohol possesses the ability to act as a chaperone. Chaperones are molecules that assist other proteins in folding and preventing them from misfolding or aggregating. 2-Aminobenzyl alcohol's chaperone activity is thought to be linked to its ability to interact with proteins via hydrogen bonding and binding to specific functional groups. Source: Biosynth:
  • Metal Ion Binding: Research indicates that 2-aminobenzyl alcohol can bind to metal ions like copper. This property has potential applications in various fields, including catalysis and the development of materials with specific functionalities. Source: Biosynth:

2-Aminobenzyl alcohol, also known as 2-(hydroxymethyl)aniline or (2-aminophenyl)methanol, is a colorless aromatic molecule with the chemical formula C7H9NO []. While its natural origin is not well documented, it finds use as a chemical intermediate in various scientific research applications [].


Molecular Structure Analysis

The key feature of 2-aminobenzyl alcohol's structure is the presence of both an amino group (NH2) and a hydroxyl group (OH) attached to a benzene ring (C6H6) through a methylene bridge (CH2). The amino group is positioned at the second carbon (ortho position) relative to the methylene bridge []. This combination of functional groups can influence its chemical reactivity and potential interactions with other molecules [].


Chemical Reactions Analysis

Synthesis of 2-aminobenzyl alcohol can be achieved through various methods. One reported approach involves the reduction of 2-nitrobenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

2-NO2C6H4CH2OH + 4 LiAlH4 -> 2-NH2C6H4CH2OH + 4 LiAlO2

Physical And Chemical Properties Analysis

Data on specific physical properties like melting point and boiling point for 2-aminobenzyl alcohol appears scarce in scientific literature. However, its structure suggests some general properties. The presence of the hydroxyl group makes it likely to be somewhat soluble in water due to the possibility of hydrogen bonding. The amino group might further enhance its water solubility. Stability-wise, the aromatic ring and the methylene bridge suggest some stability, but further research is needed for confirmation [, ].

Currently, there's no documented information regarding a specific mechanism of action for 2-Aminobenzyl alcohol in biological systems. However, its functional groups offer possibilities for further investigation. The amino group might allow for hydrogen bonding with other molecules, while the hydroxyl group could participate in various reactions depending on the context [].

XLogP3

1.1

Boiling Point

273.0 °C

Melting Point

83.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5344-90-1

Wikipedia

2-Aminobenzyl alcohol

General Manufacturing Information

Benzenemethanol, 2-amino-: INACTIVE

Dates

Modify: 2023-08-15

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